molecular formula C15H21NO4 B8136633 (S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B8136633
M. Wt: 279.33 g/mol
InChI Key: JBLPDLBZBHAMPD-LBPRGKRZSA-N
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Description

(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl-protected amino group, which is a common protecting group in peptide synthesis due to its stability under various reaction conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with (S)-4-amino-4-phenylbutanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes:

    Bulk Reactors: Using large reactors to handle significant quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide and N-hydroxysuccinimide to form peptide bonds.

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.

    Dicyclohexylcarbodiimide and N-Hydroxysuccinimide: Commonly used in peptide coupling reactions.

    Organic Solvents: Dichloromethane, dimethylformamide, and methanol are frequently used solvents.

Major Products Formed

    Free Amine: Obtained after deprotection of the tert-butoxycarbonyl group.

    Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Scientific Research Applications

(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in the synthesis of peptides and peptidomimetics.

    Drug Development: Serves as an intermediate

Properties

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLPDLBZBHAMPD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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